molecular formula C24H21ClN2O3 B11564699 2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B11564699
M. Wt: 420.9 g/mol
InChI Key: MOBFGTQIUGAFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a methyl group, and a benzoxazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkyl halide.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the chlorophenoxy derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C24H21ClN2O3/c1-15-7-12-21-20(13-15)27-22(29-21)16-5-4-6-18(14-16)26-23(28)24(2,3)30-19-10-8-17(25)9-11-19/h4-14H,1-3H3,(H,26,28)

InChI Key

MOBFGTQIUGAFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.